Methyl 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside
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Overview
Description
The compound “Methyl 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside” is a complex glycan structure. Glycans are carbohydrates that play crucial roles in various biological processes, including cell-cell communication, immune response, and protein stability. This specific compound is characterized by its multiple N-acetylhexosamine (HexNAc) and acetyl (Ac) groups, which contribute to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Methyl 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside” involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and acetylation. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially assembled using glycosylation reactions, where a glycosyl donor reacts with a glycosyl acceptor in the presence of a catalyst. Common catalysts include silver triflate and boron trifluoride etherate. The final steps involve the deprotection of functional groups and the acetylation of hydroxyl groups to obtain the desired compound.
Industrial Production Methods
Industrial production of such complex glycans often involves enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method offers higher specificity and yields compared to chemical synthesis. Additionally, advances in biotechnological methods, such as the use of engineered microbial systems, have facilitated the large-scale production of complex glycans.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include periodate and chromium trioxide.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups. Sodium borohydride is a commonly used reducing agent.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, hydroxylamine can replace acetyl groups with hydroxylamine groups.
Common Reagents and Conditions
Oxidation: Periodate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Hydroxylamine
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alcohols
Substitution: Formation of hydroxylamine derivatives
Scientific Research Applications
The compound “Methyl 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside” has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in studying cell-cell communication and immune response due to its glycan structure.
Medicine: Investigated for its potential in drug development, particularly in designing glycan-based therapeutics.
Industry: Used in the production of glycoproteins and other glycan-containing biomolecules.
Mechanism of Action
The compound exerts its effects through interactions with specific proteins and receptors on the cell surface. The multiple N-acetylhexosamine and acetyl groups facilitate binding to lectins and other carbohydrate-binding proteins. These interactions can modulate various cellular processes, including signal transduction, immune response, and protein stability. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine (GlcNAc): A monosaccharide that is a building block of more complex glycans.
N-acetylgalactosamine (GalNAc): Another monosaccharide involved in glycosylation.
Sialic acid: A family of nine-carbon sugars that are often found at the terminal positions of glycan chains.
Uniqueness
The uniqueness of “Methyl 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranoside” lies in its complex structure, which includes multiple N-acetylhexosamine and acetyl groups. This complexity allows for diverse interactions with proteins and receptors, making it a valuable compound for studying glycosylation and its biological implications.
Properties
IUPAC Name |
[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3,4-diacetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O14/c1-9(27)24-16-18(32)19(14(7-26)37-22(16)33-6)39-23-17(25-10(2)28)21(36-13(5)31)20(35-12(4)30)15(38-23)8-34-11(3)29/h14-23,26,32H,7-8H2,1-6H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQWEWKKALGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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